molecular formula C15H13ClN2O6 B3134082 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate CAS No. 400076-76-8

3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate

Cat. No.: B3134082
CAS No.: 400076-76-8
M. Wt: 352.72 g/mol
InChI Key: WSXZTZLURVIGPS-UHFFFAOYSA-N
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Description

3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate is a complex organic compound that features a combination of functional groups, including a hydroxyl group, a nitro group, and a chlorobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: Introduction of the nitro group into the pyridine ring.

    Hydroxylation: Addition of the hydroxyl group to the propyl chain.

    Esterification: Formation of the ester linkage with 4-chlorobenzenecarboxylic acid.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, oxidizing agents for hydroxylation, and acidic or basic catalysts for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzenecarboxylate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenecarboxylates.

Scientific Research Applications

3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl and ester groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl benzoate
  • 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-methylbenzenecarboxylate

Uniqueness

Compared to similar compounds, 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate is unique due to the presence of the chlorobenzenecarboxylate moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

[3-hydroxy-2-(5-nitro-2-oxopyridin-1-yl)propyl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6/c16-11-3-1-10(2-4-11)15(21)24-9-13(8-19)17-7-12(18(22)23)5-6-14(17)20/h1-7,13,19H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZTZLURVIGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)N2C=C(C=CC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
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3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
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3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
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3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
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3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
Reactant of Route 6
3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate

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